Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate
CAS No.: 1207175-27-6
Cat. No.: VC0058769
Molecular Formula: C10H17NO4
Molecular Weight: 215.249
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1207175-27-6 |
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Molecular Formula | C10H17NO4 |
Molecular Weight | 215.249 |
IUPAC Name | ethyl 2-[3-(3-hydroxyazetidin-1-yl)oxetan-3-yl]acetate |
Standard InChI | InChI=1S/C10H17NO4/c1-2-15-9(13)3-10(6-14-7-10)11-4-8(12)5-11/h8,12H,2-7H2,1H3 |
Standard InChI Key | LJRRDGQNJWTSNA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1(COC1)N2CC(C2)O |
Introduction
Chemical Structure and Identification
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate (CAS: 1207175-27-6) is characterized by a molecular formula of C10H17NO4 and a molecular weight of 215.24628 g/mol . The compound features an oxetane ring (a four-membered cyclic ether) connected to a 3-hydroxyazetidine ring (a four-membered ring containing nitrogen and a hydroxyl group) through a quaternary carbon center, with an ethyl acetate side chain.
Nomenclature and Identifiers
The compound is identified through various chemical identifiers that facilitate its recognition in chemical databases and literature:
Identifier Type | Value |
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CAS Registry Number | 1207175-27-6 |
PubChem CID | 71309772 |
InChI | InChI=1S/C10H17NO4/c1-2-15-9(13)3-10(6-14-7-10)11-4-8(12)5-11/h8,12H,2-7H2,1H3 |
InChIKey | LJRRDGQNJWTSNA-UHFFFAOYSA-N |
SMILES | CCOC(=O)CC1(COC1)N2CC(C2)O |
Physical and Chemical Properties
Physical State and Appearance
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate exists as a liquid at standard conditions with a high purity of 99.0% in commercial preparations .
Molecular Properties
The compound possesses several notable physical and chemical properties that influence its behavior in chemical reactions and biological systems:
Property | Value | Method of Determination |
---|---|---|
Molecular Weight | 215.25 g/mol | Computed by PubChem 2.2 |
XLogP3-AA | -0.9 | Computed by XLogP3 3.0 |
Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18 |
Hydrogen Bond Acceptor Count | 5 | Computed by Cactvs 3.4.8.18 |
Rotatable Bond Count | 5 | Computed by Cactvs 3.4.8.18 |
Exact Mass | 215.11575802 Da | Computed by PubChem 2.2 |
The negative XLogP3-AA value (-0.9) indicates that the compound is relatively hydrophilic, which is consistent with the presence of hydroxyl and ester functional groups . This hydrophilicity likely influences its solubility profile and potential interactions with biological systems.
Supplier | Purity | Package Options | Product Form | Application |
---|---|---|---|---|
Chemlyte Solutions (China) | 99.0% | Grams, Kilograms | Liquid | For R&D and commercial use |
Amadis Chemical Co., Ltd. (China) | 97% | According to customer needs | Powder or liquid | Medicinal Chemistry, Biomedicine, Pharmaceutical intermediates |
TRC | Not specified | 5mg, 25mg | Not specified | Research |
AccelaChem | ≥95% | Not specified | Not specified | R&D use only |
The compound is typically available in various package sizes to accommodate different research needs .
Applications in Research and Development
Medicinal Chemistry Applications
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate and structurally related compounds have several applications in medicinal chemistry:
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Building Blocks: The compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activities .
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Kinase Inhibitors: Compounds containing similar structural features have been investigated as components of tyrosine kinase inhibitors, suggesting potential applications in cancer research and therapy .
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Drug Development: The oxetane and azetidine ring systems can effectively modulate physicochemical properties of drug candidates, potentially improving solubility, metabolic stability, and bioavailability.
Structure-Function Relationships
The presence of specific structural features in Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate confers distinct properties that are valuable in drug discovery:
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Oxetane Ring: This four-membered cyclic ether provides metabolic stability and can serve as a hydrogen bond acceptor. Oxetanes have gained interest in drug discovery as bioisosteres for carbonyl groups and as replacements for gem-dimethyl groups .
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Azetidine Ring: This four-membered nitrogen-containing ring offers conformational constraints that can potentially increase binding selectivity to biological targets.
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Hydroxyl Group: This functional group provides a hydrogen bond donor site, improving water solubility and enabling specific molecular interactions.
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Ester Group: The ethyl ester moiety serves as a potential site for metabolic or chemical modification, allowing for prodrug approaches or further functionalization.
Related Compounds and Comparative Analysis
Structural Analogs
Several structurally related compounds provide context for understanding the chemical and biological properties of Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate:
Compound | CAS Number | Molecular Formula | Molecular Weight | Distinguishing Features |
---|---|---|---|---|
Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate | 1207175-27-6 | C10H17NO4 | 215.25 | Contains both oxetane and hydroxyazetidine rings |
Ethyl 2-(oxetan-3-ylidene)acetate | 922500-91-2 | C7H10O3 | 142.15 | Contains an oxetane ring with a carbon-carbon double bond |
Ethyl 2-(3-(aminomethyl)oxetan-3-yl)acetate hydrochloride | 1207175-75-4 | C8H15NO3·HCl | 209.67 | Contains an oxetane ring with an aminomethyl group |
2-(3-Hydroxyazetidin-1-yl)-3-phenylpropanenitrile | Not specified | C12H14N2O | 202.25 | Contains a hydroxyazetidine ring and a nitrile group |
These related compounds share certain structural motifs with the target compound but differ in specific functional groups or ring systems .
Pharmaceutical Relevance of Structural Elements
The oxetane and azetidine structural elements found in Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate have gained significant attention in pharmaceutical research:
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Oxetane Rings: These small, polar heterocycles have emerged as important building blocks in drug discovery. Research has demonstrated that oxetane incorporation can:
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Hydroxyazetidine Moieties: The 3-hydroxyazetidine group found in the target compound and related structures contributes to:
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Increased hydrogen bonding capacity
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Enhanced water solubility
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Potential for specific interactions with biological targets
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Conformational rigidity
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The combination of these structural elements in Ethyl 2-(3-(3-hydroxyazetidin-1-yl)oxetan-3-yl)acetate creates a unique chemical entity with potential applications in drug discovery and development.
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